(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one
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Overview
Description
Chemical Reactions Analysis
(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate these transformations. The major products formed from these reactions depend on the specific conditions and reagents used. For example, combination reactions can form new compounds by combining this compound with other substances, while decomposition reactions can break it down into simpler substances .
Scientific Research Applications
(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and chemical properties. In biology, it has been investigated for its potential effects on cellular processes and its ability to maintain the pluripotency of embryonic stem cells . In medicine, it is explored for its potential therapeutic effects and interactions with biological targets. Additionally, it has applications in environmental research, where it is used to study the effects of chemical compounds on ecosystems, and in industrial research, where it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase D, which plays a crucial role in maintaining the pluripotency of embryonic stem cells . This inhibition activates the PI3K/AKT signaling pathway, leading to increased phosphorylation of AKT and promoting self-renewal in stem cells. The detailed molecular interactions and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other protein kinase inhibitors and molecules that interact with the PI3K/AKT signaling pathway. These compounds may share some structural similarities but differ in their specific biological activities and applications. For example, CID755673 is another protein kinase D inhibitor that has been studied for its effects on stem cell pluripotency
Conclusion
This compound is a compound with diverse applications in scientific research, ranging from chemistry and biology to medicine and industry Its unique chemical properties and interactions with biological targets make it a valuable subject of study
Properties
IUPAC Name |
(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5,13H,1-4H2,(H,15,17)/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOAHYIXSSNOHU-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC=C2C(=NNC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N/C=C\2/C(=NNC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.